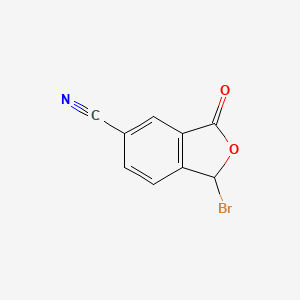
1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a phenyl group, a sulfanylphenyl group, and a carboxylic acid group attached to the pyrrole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-sulfanylphenyl)acetonitrile with phenylhydrazine in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as transition metal catalysts, can also enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-Phenyl-2-(2-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a sulfanyl group.
1-Phenyl-2-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a methyl group instead of a sulfanyl group.
1-Phenyl-2-(2-chlorophenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a chlorine atom instead of a sulfanyl group.
Uniqueness
The presence of the sulfanyl group in 1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid imparts unique chemical properties, such as the ability to form covalent bonds with thiol groups in proteins. This makes it a valuable compound for studying enzyme inhibition and protein-ligand interactions.
特性
CAS番号 |
88264-04-4 |
|---|---|
分子式 |
C17H13NO2S |
分子量 |
295.4 g/mol |
IUPAC名 |
1-phenyl-2-(2-sulfanylphenyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2S/c19-17(20)14-10-11-18(12-6-2-1-3-7-12)16(14)13-8-4-5-9-15(13)21/h1-11,21H,(H,19,20) |
InChIキー |
YEXPBGWZKDKVEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=CC(=C2C3=CC=CC=C3S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)


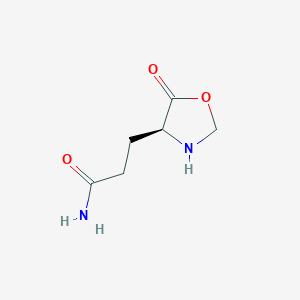
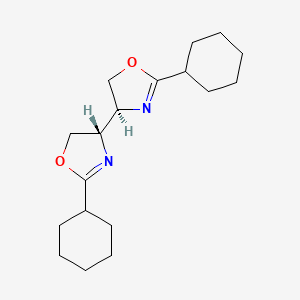
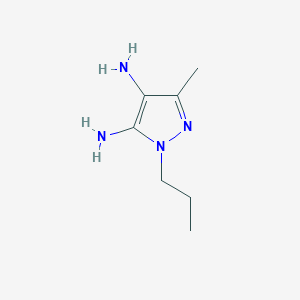
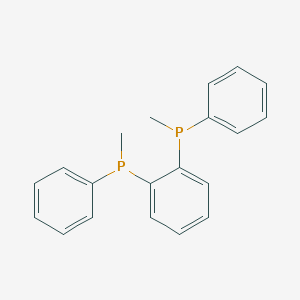

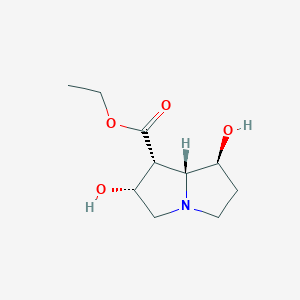
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
